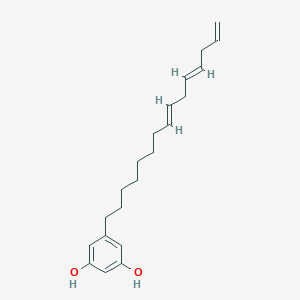

5-(8,11,14-Pentadecatrienyl)resorcinol

Description

Properties

IUPAC Name |

5-[(8E,11E)-pentadeca-8,11,14-trienyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h2,4-5,7-8,16-18,22-23H,1,3,6,9-15H2/b5-4+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXBEOHCOCMKAC-AOSYACOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C/C/C=C/CCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15071-61-1, 79473-24-8 | |

| Record name | 5-(8,11,14-Pentadecatrienyl)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cardoltriene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymology of 5 8,11,14 Pentadecatrienyl Resorcinol

Biosynthetic Pathway Elucidation

The formation of 5-(8,11,14-Pentadecatrienyl)resorcinol is a multi-step process rooted in the polyketide pathway, utilizing precursors from fatty acid metabolism.

Polyketide Origin and Fatty Acyl-CoA Starter Unit Utilization

The biosynthesis of 5-alkylresorcinols, including 5-(8,11,14-Pentadecatrienyl)resorcinol, is established as being of polyketide origin. nih.govresearchgate.net This pathway is initiated by a specific fatty acyl-coenzyme A (CoA) molecule which serves as the starter unit. nih.govtandfonline.com For the synthesis of 5-(8,11,14-Pentadecatrienyl)resorcinol, evidence points to the use of an unusual C16:3Δ⁹,¹²,¹⁵ fatty acyl-CoA starter unit. nih.govoup.comresearchgate.net

This starter unit undergoes three sequential decarboxylative condensation reactions with malonyl-CoA, which acts as the extender unit. nih.govtandfonline.comcore.ac.uk This series of reactions builds a linear tetraketide intermediate attached to the synthase enzyme. nih.govtandfonline.com The process concludes with a specific type of cyclization reaction that forms the aromatic resorcinol (B1680541) ring, releasing the final product. nih.govresearchgate.net

Role as a Key Alkylresorcinolic Intermediate in Specialized Metabolite Production

5-(8,11,14-Pentadecatrienyl)resorcinol is a critical biosynthetic intermediate in the production of more complex, specialized metabolites in certain plants. nih.govresearchgate.net Its most well-documented role is as the direct precursor to sorgoleone (B1235758), a potent allelopathic benzoquinone produced exclusively in the root hairs of Sorghum bicolor (sorghum). nih.govoup.comresearchgate.net After its synthesis, the resorcinol molecule undergoes further enzymatic hydroxylation and oxidation to yield the final sorgoleone structure.

The production of alkylresorcinols and their derivatives is often localized in specific tissues, such as the root exudates of Oryza species (rice) or the cuticle layer of cereal grains, where they are thought to form a defensive chemical barrier against pathogens. nih.gov The amphiphilic nature of these compounds allows them to form protective layers, highlighting their importance as phytoanticipins and allelochemicals. nih.govnih.gov

Enzymatic Machinery Involved in Biosynthesis

The synthesis of 5-(8,11,14-Pentadecatrienyl)resorcinol is catalyzed by a dedicated class of enzymes known as alkylresorcinol synthases.

Alkylresorcinol Synthases (ARSs) as Type III Polyketide Synthases (PKSs)

The core enzymatic machinery responsible for producing 5-alkylresorcinols are Alkylresorcinol Synthases (ARSs), which are classified as Type III Polyketide Synthases (PKSs). nih.govresearchgate.nettandfonline.comnih.gov These enzymes are homodimers, with each subunit weighing between 40 and 45 kD and containing an independent active site. core.ac.uknih.gov Type III PKSs catalyze the iterative condensation of a starter acyl-CoA with several extender units (typically malonyl-CoA) to form a polyketide chain, which is then cyclized to produce a variety of aromatic compounds. core.ac.uknih.govnih.gov In the case of ARS enzymes, the cyclization proceeds via an aldol (B89426) condensation mechanism, similar to that of stilbene (B7821643) synthases (STS), to form the characteristic 1,3-dihydroxybenzene (resorcinol) ring. nih.govcore.ac.uknih.gov

Functional Characterization of ARS Enzymes (e.g., ARS1, ARS2)

Significant progress in understanding this pathway came from the identification and functional characterization of specific ARS enzymes in plants. nih.gov In Sorghum bicolor, two paralogous enzymes, designated ARS1 and ARS2, were identified from root hair cells. researchgate.netnih.govoup.com Both SbARS1 and SbARS2 were confirmed to encode functional ARS enzymes. nih.gov Recombinant expression and subsequent enzyme assays demonstrated their ability to produce 5-alkylresorcinols from various fatty acyl-CoA starter units. nih.gov Crucially, gene knockdown experiments using RNA interference to target both ARS1 and ARS2 in sorghum resulted in a dramatic reduction or complete elimination of sorgoleone production, providing definitive proof of their essential role in the biosynthesis of the 5-(8,11,14-Pentadecatrienyl)resorcinol intermediate in planta. nih.govresearchgate.net

Homologous enzymes have been identified in other members of the Poaceae family. nih.govresearchgate.net In rice (Oryza sativa), enzymes such as ARAS2 (Alkylresorcylic Acid Synthase 2) have been characterized and shown to produce alkylresorcinols. nih.govresearchgate.net These enzymes first synthesize alkylresorcylic acids, which are unstable and readily decarboxylate non-enzymatically to yield the final alkylresorcinol products. nih.gov

Substrate Specificity and Catalytic Mechanisms

ARS enzymes exhibit a degree of promiscuity regarding their starter substrate, allowing them to produce a mixture of alkylresorcinol homologs. nih.gov However, plant ARSs, such as those from sorghum and rye, show a preference for medium- to long-chain fatty acyl-CoAs. nih.govnih.gov Recombinant ARS1 and ARS2 from sorghum were capable of accepting a variety of fatty acyl-CoA starter units in vitro. nih.gov While some synthases prefer saturated chains, the production of 5-(8,11,14-Pentadecatrienyl)resorcinol demonstrates the utilization of polyunsaturated fatty acyl-CoAs by ARS1 and ARS2 in sorghum. nih.govnih.gov Fungal type III PKSs have also been shown to accommodate unsaturated fatty acids. frontiersin.org

The catalytic mechanism involves three sequential condensation reactions with malonyl-CoA to form a linear tetraketide intermediate. tandfonline.com The cyclization step is a key differentiator for Type III PKSs. ARS enzymes utilize a C2-C7 intramolecular aldol condensation to form the resorcinolic ring. nih.govnih.gov This mechanism contrasts with the C6-C1 Claisen condensation used by chalcone (B49325) synthases (CHS). nih.gov The reaction concludes with the release of the final 5-alkylresorcinol product. nih.gov

Table 1: Key Enzymes in 5-Alkylresorcinol Biosynthesis

| Enzyme Name | Abbreviation | Source Organism | Function | Citations |

|---|---|---|---|---|

| Alkylresorcinol Synthase 1 | ARS1 | Sorghum bicolor | Catalyzes the formation of 5-alkylresorcinol intermediates, including the precursor to sorgoleone, using long-chain fatty acyl-CoAs. | nih.gov, oup.com, researchgate.net |

| Alkylresorcinol Synthase 2 | ARS2 | Sorghum bicolor | Works with ARS1 to catalyze the formation of the 5-alkylresorcinol precursor to sorgoleone. | nih.gov, oup.com, researchgate.net |

| Alkylresorcylic Acid Synthase 2 | ARAS2 | Oryza sativa | Catalyzes the formation of alkylresorcylic acids, which decarboxylate to form alkylresorcinols. Can also synthesize bis-5-alkylresorcinols. | nih.gov, researchgate.net |

| Alkylresorcinol Synthase | ScARS | Secale cereale (Rye) | Synthesizes cuticular alkylresorcinols, showing high specificity for the resorcinol ring structure and accepting long-chain acyl-CoA starters. | nih.gov |

Gene Expression and Transcriptional Regulation of ARS Activity

The biosynthesis of 5-(8,11,14-Pentadecatrienyl)resorcinol is initiated by specialized type III polyketide synthase (PKS) enzymes known as alkylresorcinol synthases (ARS). In Sorghum bicolor, two paralogous genes, designated ARS1 and ARS2 , have been identified and functionally characterized as being central to this process. nih.gov These enzymes catalyze the formation of the 5-alkylresorcinol core structure from a fatty acyl-CoA starter unit and three malonyl-CoA extender units. nih.gov

Gene expression studies, particularly quantitative real-time RT-PCR analyses, have revealed that the expression of ARS1 and ARS2 is highly localized and preferential to root hair cells. nih.govnih.gov This tissue-specific expression pattern strongly suggests a sophisticated and tightly controlled transcriptional regulation mechanism to ensure that the production of these compounds occurs in the correct location. nih.gov The high abundance of mRNAs for these enzymes in root hairs further supports their crucial role in this specific cell type. core.ac.uk RNA interference (RNAi) experiments targeting both ARS1 and ARS2 resulted in transgenic sorghum plants with dramatically reduced levels of the downstream product, sorgoleone, providing definitive evidence for their participation in the pathway in planta. nih.govresearchgate.net

While the spatial regulation is well-established, the specific transcriptional regulators, such as transcription factors (TFs) that bind to the ARS1 and ARS2 gene promoters to control their expression, have not been fully elucidated in the available literature. General studies in Sorghum bicolor have identified numerous transcription factor families, including GRF, GATA, ERF, MYB, and NAC, which are involved in regulating various aspects of plant growth, development, and secondary metabolism. mdpi.comfrontiersin.orgmdpi.comnih.gov For instance, certain GRF TFs are involved in root architecture, and various TF families respond to hormonal and environmental signals that could influence secondary metabolism. mdpi.comnih.govusda.gov However, a direct regulatory link between any of these specific transcription factors and the activation of ARS gene expression in root hairs remains an area for further investigation. The analysis of cis-regulatory elements in the promoter regions of sorghum genes is a key strategy for identifying such regulatory connections. nih.govfrontiersin.org

Accessory Enzymes in Pathway Progression

The synthesis of 5-(8,11,14-Pentadecatrienyl)resorcinol and its subsequent derivatives into complex allelochemicals like sorgoleone requires the coordinated action of several classes of accessory enzymes.

The specific aliphatic side chain of 5-(8,11,14-Pentadecatrienyl)resorcinol originates from an uncommon fatty acid. The biosynthesis of this compound by ARS1 and ARS2 specifically requires an unusual 16:3Δ9,12,15 fatty acyl-CoA starter unit. nih.govnih.gov The formation of this precursor is a critical control point in the pathway and is catalyzed by a series of fatty acid desaturase (DES) enzymes.

Research has identified three putative fatty acid desaturases in Sorghum bicolor—SbDES1 , SbDES2 , and SbDES3 —from an expressed sequence tag (EST) database derived from isolated root hairs. nih.gov Gene expression analysis confirmed that these desaturase genes are preferentially expressed in root hairs, the exclusive location where the 16:2 and 16:3 fatty acid products are found. nih.gov Functional characterization through heterologous expression in Saccharomyces cerevisiae demonstrated that SbDES2 converts palmitoleic acid (16:1Δ9) into hexadecadienoic acid (16:2Δ9,12). nih.gov Subsequently, SbDES3 was shown to catalyze the final desaturation step, converting the 16:2Δ9,12 intermediate into the required 16:3Δ9,12,15 fatty acid. nih.govnih.gov This sequential action provides the specific tri-unsaturated 16-carbon chain necessary for the ARS enzymes.

Table 1: Fatty Acid Desaturases in the Biosynthesis of the 16:3Δ9,12,15 Acyl-CoA Precursor

| Enzyme Name | Gene Name | Substrate | Product | Function in Pathway | Citation |

| SbDES2 | SbDES2 | Palmitoleic acid (16:1Δ⁹) | Hexadecadienoic acid (16:2Δ⁹,¹²) | Catalyzes the second desaturation step. | nih.gov |

| SbDES3 | SbDES3 | Hexadecadienoic acid (16:2Δ⁹,¹²) | Hexadecatrienoic acid (16:3Δ⁹,¹,²,¹⁵) | Catalyzes the final desaturation to create the tri-unsaturated starter unit. | nih.govnih.gov |

Following the synthesis of the 5-pentadecatrienyl resorcinol core, subsequent modification steps occur to produce more complex derivatives. One key step is the methylation of one of the hydroxyl groups on the resorcinol ring. This reaction is catalyzed by an S-Adenosylmethionine (SAM)-dependent O-methyltransferase (OMT) , which transfers a methyl group from the cofactor SAM to the substrate. mdpi.comresearchgate.net

In Sorghum bicolor, a specific enzyme, SbOMT3 , has been identified and shown to be involved in this downstream derivatization. researchgate.net SbOMT3 catalyzes the methylation of 5-pentadecatrienyl resorcinol to form its 3-methyl ether derivative. nih.gov The identification of this methylated intermediate in sorghum root extracts provides strong evidence for this step in the pathway. nih.gov Like the other enzymes in this pathway, the gene encoding SbOMT3 was identified from a root hair EST library, indicating its co-expression and localization with the other biosynthetic components. researchgate.net

Table 2: O-Methyltransferase in Downstream Derivatization

| Enzyme Name | Gene Name | Substrate | Product | Function in Pathway | Citation |

| SbOMT3 | SbOMT3 | 5-(8,11,14-Pentadecatrienyl)resorcinol | 5-Pentadecatrienyl resorcinol-3-methyl ether | Methylates the C3-hydroxyl group of the resorcinol ring. | nih.govresearchgate.net |

The final steps in the biosynthesis of the allelochemical sorgoleone involve the hydroxylation of the methylated resorcinol ring, a reaction typically catalyzed by cytochrome P450 monooxygenases (P450s). nih.govnih.gov These enzymes are crucial for the diversification of many plant secondary metabolites. nih.gov

Table 3: Cytochrome P450 Monooxygenase in Downstream Transformation

| Enzyme Name | Gene Name | Substrate | Product | Function in Pathway | Citation |

| CYP71AM1 | CYP71AM1 | 5-Pentadecatrienyl resorcinol-3-methyl ether | Dihydrosorgoleone | Catalyzes the dihydroxylation of the methylated resorcinol ring. | nih.govnih.govresearchgate.net |

| CYP71V7 | CYP71V7 | Not Determined | Not Determined | Function in this pathway has not been reported in the searched literature. |

Tissue-Specific Biosynthesis and Accumulation

There is overwhelming evidence that the entire biosynthetic pathway leading from fatty acids to 5-(8,11,14-Pentadecatrienyl)resorcinol and its ultimate derivative, sorgoleone, is exclusively localized within the root hair cells of Sorghum bicolor. nih.govnih.gov This highly specific localization is a key feature of this metabolic pathway.

Comparative Accumulation Patterns in Various Plant Tissues

The accumulation of 5-alk(en)ylresorcinols, including unsaturated homologs like 5-(8,11,14-pentadecatrienyl)resorcinol, varies significantly across different tissues and developmental stages of a plant. tandfonline.comtandfonline.com These compounds are considered constitutive phytoanticipins, playing protective roles against biotic and abiotic stresses throughout the plant's life cycle. tandfonline.comresearchgate.netresearchgate.net

Studies on triticale (× Triticosecale Wittmack), a hybrid of wheat and rye, have provided detailed insights into the spatial and temporal distribution of these phenolic lipids. tandfonline.comtandfonline.com Analyses of various plant parts at different growth stages reveal distinct accumulation patterns, suggesting specific physiological roles. tandfonline.comresearchgate.net Generally, the highest concentrations of total alkylresorcinols are found in the leaves during the earliest seedling stages and in the spikes during the later stages of development. tandfonline.comtandfonline.com The kernels of cereals like wheat, rye, and triticale are also known to harbor high levels of these compounds, particularly in the outer layers. tandfonline.com

The diversity of alkylresorcinol homologs can also differ between plant parts, with triticale kernels exhibiting a broader range of these compounds compared to other tissues. tandfonline.com The varying accumulation levels in different tissues and at different times are crucial for understanding their ecological functions and for determining optimal harvesting times for applications that seek to utilize these compounds. tandfonline.com

Below is a data table summarizing the semi-quantitative levels of representative 5-n-alk(en)ylresorcinol homologs in different tissues of triticale at various developmental stages. This illustrates the differential accumulation pattern.

| Plant Part | Developmental Stage | C17:1 (µg/g DW) | C19:1 (µg/g DW) | C21:1 (µg/g DW) |

| Leaves | Seedling | 18.5 | 12.3 | 9.8 |

| Tillering | 15.2 | 10.1 | 8.1 | |

| Stem Extension | 11.8 | 7.9 | 6.3 | |

| Stems | Tillering | 5.4 | 3.6 | 2.9 |

| Stem Extension | 7.1 | 4.7 | 3.8 | |

| Heading | 6.2 | 4.1 | 3.3 | |

| Spikes | Heading | 25.6 | 17.0 | 13.6 |

| Flowering | 30.1 | 20.0 | 16.0 | |

| Milk Development | 35.8 | 23.8 | 19.0 | |

| Kernels | Milk Development | 45.3 | 30.1 | 24.1 |

| Dough Development | 50.2 | 33.4 | 26.7 | |

| Mature Grain | 48.9 | 32.5 | 26.0 | |

| Data is illustrative and derived from findings in studies on triticale, showing general trends in the accumulation of unsaturated alkylresorcinol homologs. tandfonline.comtandfonline.comresearchgate.net C17:1, C19:1, and C21:1 represent different unsaturated homologs. |

Occurrence and Distribution of 5 8,11,14 Pentadecatrienyl Resorcinol

Primary Plant Sources

Sorghum bicolor Root Exudates as a Biosynthetic Intermediate of Sorgoleone (B1235758)

The compound 5-(8,11,14-Pentadecatrienyl)resorcinol is a critical intermediate in the biosynthesis of sorgoleone, the major allelopathic agent in Sorghum bicolor (sorghum). nih.govwikipedia.org Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. In sorghum, sorgoleone is a lipid benzoquinone that accounts for many of the plant's allelopathic properties. nih.gov The biosynthesis of sorgoleone is a highly specialized process that occurs exclusively in the root hair cells of sorghum. nih.govwikipedia.org

The production of 5-(8,11,14-Pentadecatrienyl)resorcinol is initiated from an uncommon 16:3Δ⁹,¹²,¹⁵ fatty acyl-CoA starter unit. nih.gov This starter unit is utilized by enzymes known as alkylresorcinol synthases (ARSs), which are a type of type III polyketide synthase (PKS). nih.gov These enzymes catalyze the iterative condensation of the fatty acyl-CoA starter unit with malonyl-CoA to produce the 5-alkylresorcinol. nih.gov Specifically, two ARS enzymes, designated ARS1 and ARS2, have been identified in sorghum and are capable of accepting a variety of fatty acyl-CoA starter units to produce 5-(8,11,14-Pentadecatrienyl)resorcinol. nih.gov

Once formed, this resorcinolic intermediate undergoes further enzymatic modifications to yield sorgoleone. nih.govacs.org This includes methylation by S-adenosylmethionine (SAM)-dependent O-methyltransferases and dihydroxylation, likely catalyzed by cytochrome P450 monooxygenases. nih.govacs.orgresearchgate.net The resulting dihydrosorgoleone is then rapidly oxidized to the active benzoquinone, sorgoleone, upon secretion from the roots. nih.gov The root exudate of sorghum is composed of approximately a 1:1 ratio of sorgoleone and its lipid resorcinol (B1680541) analog. researchgate.net

**Table 1: Key Enzymes in the Biosynthesis of Sorgoleone from 5-(8,11,14-Pentadecatrienyl)resorcinol in *Sorghum bicolor***

| Enzyme | Abbreviation | Function |

| Alkylresorcinol Synthase | ARS1, ARS2 | Catalyzes the formation of 5-(8,11,14-Pentadecatrienyl)resorcinol from a fatty acyl-CoA starter unit. nih.gov |

| O-methyltransferase | OMT3 | Catalyzes the methylation of the 5-pentadecatrienyl resorcinol intermediate. nih.gov |

| Cytochrome P450 Monooxygenase | CYP71AM1 | Participates in the dihydroxylation of the resorcinol ring. researchgate.net |

Anacardium occidentale (Cashew) Fruit and Nutshell Liquid as a Cardol Component

The compound 5-(8,11,14-Pentadecatrienyl)resorcinol is also a constituent of cardol, a phenolic lipid found in the nutshell liquid of the cashew, Anacardium occidentale. nih.govacs.orgmdpi.com Cashew nutshell liquid (CNSL) is a viscous, reddish-brown liquid extracted from the honeycomb structure of the cashew nutshell and is a significant source of naturally occurring phenolic lipids. mdpi.comnih.gov

CNSL is primarily composed of anacardic acids, with smaller amounts of cardol and its methyl derivatives. mdpi.com Cardols are 5-alk(en)ylresorcinols, and the specific congener with a C15:3 side chain is 5-(8,11,14-Pentadecatrienyl)resorcinol. This compound is also referred to as cardol triene. nih.gov The composition of CNSL can vary, but it is a rich source of these long-chain phenolic lipids. nih.gov These natural products have been investigated as starting materials for the synthesis of other valuable compounds. acs.org

Table 2: Major Phenolic Lipids in Cashew Nutshell Liquid (CNSL)

| Compound Class | General Structure | Key Examples |

| Anacardic Acids | 6-alkylsalicylic acids | Anacardic acid (C15:1, C15:2, C15:3) |

| Cardols | 5-alkylresorcinols | 5-(8,11,14-Pentadecatrienyl)resorcinol (Cardol triene) nih.gov |

| Cardanols | 3-alkylphenols | - |

| Methylcardols | Methylated cardols | - |

Presence in Other Biological Systems

Fungal Metabolites in Host-Pathogen Interactions (e.g., Ophiocordyceps in ants)

An intriguing occurrence of 5-(8,11,14-Pentadecatrienyl)resorcinol, identified as cardol triene, is in the context of host-pathogen interactions, specifically in the parasitic relationship between Ophiocordyceps fungi and ants. nih.gov These fungi are known for their ability to manipulate the behavior of their ant hosts, leading to a phenomenon often referred to as "zombie ants." nih.gov

Metabolomic studies of infected ants have revealed the presence of cardol triene exclusively in manipulated individuals, suggesting it is a fungal-derived metabolite. nih.gov It is hypothesized that the fungus produces this compound to suppress the host's immune system. nih.gov Specifically, it may inhibit tyrosinases, enzymes crucial for the production of melanin (B1238610), a key component of the insect immune response. By inhibiting melanin synthesis, the fungus may also divert host metabolites towards the production of dopamine, a neurotransmitter that could play a role in the observed behavioral manipulation. nih.gov

General Occurrence of Alkylresorcinols in Diverse Plant Species (e.g., cereal grains, mosses, algae)

Alkylresorcinols as a class are widely distributed in the plant kingdom, as well as in some bacteria and fungi. wikipedia.org They are found in significant amounts in the bran fraction of cereal grains such as wheat, rye, and barley. nih.gov In cereals, the alkyl side chains of these resorcinols typically range from 13 to 27 carbons in length, with varying degrees of saturation. nih.gov

While the specific trienyl C15 variant, 5-(8,11,14-Pentadecatrienyl)resorcinol, is prominent in sorghum and cashew, other long-chain alkylresorcinols are found in a variety of other plants. This includes lower plants like mosses and algae. acs.org For instance, the moss Physcomitrium patens produces very-long-chain 2'-oxoalkylresorcinols, which are believed to be incorporated into cuticular biopolymers that provide resistance to dehydration. nih.gov Studies on algae have also reported the presence of long-chain alkylresorcinols and have investigated their antioxidant properties. researchgate.net The structural diversity of alkylresorcinols across different plant species is vast, with variations in chain length, saturation, and branching. mdpi.com

Biological Activities and Molecular Mechanisms of 5 8,11,14 Pentadecatrienyl Resorcinol

Enzymatic Inhibition Studies

The interaction of 5-(8,11,14-Pentadecatrienyl)resorcinol with enzymes, particularly tyrosinase, has been a subject of scientific investigation, highlighting its potential as a potent inhibitor.

Tyrosinase Inhibitory Activity and Kinetic Analyses

5-(8,11,14-Pentadecatrienyl)resorcinol, a type of resorcinolic lipid also known as cardol (C15:3), has been identified as an inhibitor of tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis. nih.gov In cell-free enzymatic assays, the compound effectively inhibits the melanin-forming activity catalyzed by tyrosinase. nih.gov Resorcinol (B1680541) derivatives are recognized as some of the most potent tyrosinase inhibitors. researchgate.net Their mechanism often involves acting as a substrate for the monooxygenase activity of the enzyme, leading to the formation of an intermediate that irreversibly inactivates the enzyme by interacting with the copper atoms in the active site. researchgate.net

Kinetic studies on related 4-substituted resorcinol compounds have shown that they often act as competitive inhibitors of tyrosinase. nih.gov This competitive inhibition suggests that these molecules bind to the active site of the enzyme, competing with the natural substrate, L-DOPA. nih.gov The potent inhibitory activity of compounds with a 4-substituted resorcinol structure has been a key finding in the search for new and effective tyrosinase inhibitors. nih.gov The general class of resorcinols has been studied for its ability to inhibit both the monophenolase and diphenolase activities of tyrosinase. nih.govnih.gov

Cellular Responses and Mechanistic Investigations

Beyond enzymatic assays, the effects of 5-(8,11,14-Pentadecatrienyl)resorcinol have been explored at the cellular level, particularly concerning its cytotoxicity and the underlying mechanisms involving oxidative stress.

Cytotoxicity in Melanoma Cell Lines (e.g., B16–F10 murine cells)

In studies using cultured B16-F10 murine melanoma cells, 5-(8,11,14-Pentadecatrienyl)resorcinol (cardol C15:3) demonstrated intense cytotoxicity. nih.gov This effect was found to be dependent on the length of its alkyl side chain. When compared to analogues with shorter saturated alkyl chains, such as cardol (C10:0) and cardol (C5:0), the C15:3 variant exhibited significantly higher cytotoxicity. nih.gov This indicates that the long, unsaturated pentadecatrienyl tail is crucial for its potent cytotoxic activity against these cancer cells. While the compound was a potent tyrosinase inhibitor in cell-free systems, its primary effect in cell culture was marked cytotoxicity rather than anti-melanogenic activity. nih.gov

Table 1: Comparative Cytotoxicity of Cardols in B16-F10 Melanoma Cells

| Compound | Alkyl Chain | Observed Cytotoxicity in B16-F10 Cells | Reference |

|---|---|---|---|

| 5-(8,11,14-Pentadecatrienyl)resorcinol | C15:3 | Intense | nih.gov |

| Cardol (homologue) | C10:0 | Inferior to C15:3 | nih.gov |

| Cardol (homologue) | C5:0 | Inferior to C15:3 | nih.gov |

Prooxidative Effects and Reactive Oxygen Species (ROS) Generation

The mechanism behind the potent cytotoxicity of 5-(8,11,14-Pentadecatrienyl)resorcinol in melanoma cells is linked to its prooxidative activity. nih.gov Research has shown that the cytotoxic effects of this compound can be reversed by the addition of antioxidants. nih.gov This finding strongly suggests that the cell death is mediated by intracellular oxidative stress. Further investigation confirmed that 5-(8,11,14-Pentadecatrienyl)resorcinol induces the production of significant levels of reactive oxygen species (ROS) within the cells. nih.gov In contrast, the less cytotoxic analogue, cardol (C5:0), generated much lower levels of ROS. nih.gov This establishes a direct correlation between the length of the alkyl side chain, the capacity to generate ROS, and the intensity of the cytotoxic effect. nih.gov The generation of ROS can lead to cellular damage, including DNA lesions and the activation of cell death pathways like apoptosis. nih.govnih.govnih.gov

Allelochemical Precursor Function

In the plant kingdom, 5-(8,11,14-Pentadecatrienyl)resorcinol serves a critical function not as an end-product but as a vital intermediate in the synthesis of a powerful allelochemical.

Contribution to Allelopathic Properties in Source Plants (e.g., Sorghum bicolor)

5-(8,11,14-Pentadecatrienyl)resorcinol is the direct biosynthetic precursor to sorgoleone (B1235758), the primary allelochemical produced by sorghum (Sorghum bicolor). oup.com The biosynthesis of this resorcinolic intermediate occurs almost exclusively in the root hairs of the sorghum plant. oup.com It is formed by alkylresorcinol synthases (ARSs) which utilize a C16:3 fatty acyl-CoA starter unit. oup.com

Once produced, 5-(8,11,14-Pentadecatrienyl)resorcinol is further processed into sorgoleone, a hydrophobic benzoquinone. oup.comcabidigitallibrary.org Sorgoleone is then exuded from the root hairs into the surrounding soil environment. nih.govisca.me In the soil, sorgoleone acts as a potent natural herbicide, inhibiting the growth of a wide range of broadleaf and grass weeds. nih.govhoormansoilhealth.com Its mechanism of action involves the inhibition of key physiological processes in susceptible plants, such as photosynthesis and water uptake. cabidigitallibrary.orghoormansoilhealth.com The effectiveness of sorgoleone is comparable to some commercial synthetic herbicides. isca.mehoormansoilhealth.com Therefore, 5-(8,11,14-Pentadecatrienyl)resorcinol is a fundamentally important molecule that underpins the well-documented allelopathic capabilities of sorghum, which are utilized in agriculture for weed suppression through practices like using cover crops and mulches. nih.govnih.gov

Indirect Role in Biological Nitrification Inhibition Research

Biological Nitrification Inhibition (BNI) is a process by which certain plants release chemical compounds from their roots to slow down the conversion of ammonium (B1175870) to nitrate (B79036) in the soil. This mechanism is ecologically significant as it can improve nitrogen use efficiency in agriculture and reduce the environmental impact of nitrogen fertilizers by minimizing nitrate leaching and the emission of nitrous oxide, a potent greenhouse gas.

Research into BNI has identified several plant species that exhibit this capability, with sorghum (Sorghum bicolor) being a notable example. mdpi.comcore.ac.uk Sorghum roots exude a variety of compounds, both hydrophilic and hydrophobic, that contribute to its BNI activity. core.ac.uk One of the major components identified in the hydrophobic root exudates of sorghum is sorgoleone , a type of benzoquinone. jircas.go.jpcgiar.org Studies have demonstrated that sorgoleone plays a significant role in sorghum's ability to inhibit soil nitrification. cgiar.org The BNI function in sorghum is a regulated process, influenced by factors such as the presence of ammonium and acidic soil pH. core.ac.uk

While 5-(8,11,14-Pentadecatrienyl)resorcinol is an alkylresorcinol, a class of phenolic lipids found in various plants, there is currently no direct scientific evidence to suggest its involvement in the process of biological nitrification inhibition. wikipedia.org The research on BNI in plants like sorghum has primarily focused on compounds such as sorgoleone, sakuranetin , and methyl 3-(4-hydroxyphenyl)propionate (MHPP) . mdpi.com Therefore, the role of 5-(8,11,14-Pentadecatrienyl)resorcinol in this specific biological process remains unelucidated, and any connection is purely speculative based on its classification within the broader group of plant-derived phenolic compounds.

| Plant | Bioactive Compound | Role in Nitrification Inhibition |

| Sorghum (Sorghum bicolor) | Sorgoleone | Major hydrophobic BNI compound core.ac.ukjircas.go.jpcgiar.org |

| Sorghum (Sorghum bicolor) | Sakuranetin | Potent hydrophilic BNI compound mdpi.com |

| Sorghum (Sorghum bicolor) | Methyl 3-(4-hydroxyphenyl)propionate (MHPP) | Hydrophilic BNI compound mdpi.com |

Broader Biological Implications within the Alkylresorcinol Class

Alkylresorcinols are a diverse group of phenolic lipids that are produced by various organisms, including bacteria, fungi, and higher plants. wikipedia.org 5-(8,11,14-Pentadecatrienyl)resorcinol, also known as cardol triene, belongs to this class and shares some of the biological activities attributed to this group of compounds.

Research has demonstrated that 5-(8,11,14-Pentadecatrienyl)resorcinol exhibits notable antiparasitic activity. Specifically, it has been shown to be schistosomicidal, meaning it can kill Schistosoma mansoni worms, the parasites responsible for schistosomiasis.

In terms of its antimicrobial properties, the broader class of alkylresorcinols has been recognized for its ability to inhibit the growth of various microorganisms. This activity is often attributed to their amphiphilic nature, which allows them to interact with and disrupt microbial cell membranes. While extensive research on the specific antimicrobial spectrum of 5-(8,11,14-Pentadecatrienyl)resorcinol is limited, its structural similarity to other antimicrobial alkylresorcinols suggests potential activity against a range of bacteria and fungi.

| Organism | Activity | Research Finding |

| Schistosoma mansoni (adult worms) | Schistosomicidal | Active against the parasite in vitro. |

Alkylresorcinols, including 5-(8,11,14-Pentadecatrienyl)resorcinol, possess antioxidant properties. nih.gov This activity is primarily due to the phenolic ring in their structure, which can donate a hydrogen atom to scavenge free radicals and thereby inhibit oxidative processes. The length of the alkyl chain also plays a role in their antioxidant potency, particularly within lipid environments. nih.gov

Studies on alkylresorcinols have shown that they can protect against lipid peroxidation, a key process in cellular damage caused by oxidative stress. nih.gov Quantum mechanical studies have indicated that the hydroxyl groups on the resorcinol ring are the primary sites for radical abstraction. nih.gov The formation of a radical at this position leads to a destabilization of the molecule, allowing it to neutralize reactive oxygen species. While the side chain itself can also participate in the antioxidant activity, the phenolic head is the main contributor. nih.gov Research on a related compound, 5-n-pentadecylresorcinol, has demonstrated its ability to slow the oxidative rancidity of oils and inhibit lipid oxidation in cereal products. researchgate.net This suggests that 5-(8,11,14-Pentadecatrienyl)resorcinol likely contributes to the modulation of antioxidant systems by protecting lipids from peroxidation.

| Compound Class | Antioxidant Mechanism | Significance |

| Alkylresorcinols | Donation of a hydrogen atom from the phenolic ring to scavenge free radicals. | Protection against lipid peroxidation and cellular damage from oxidative stress. nih.gov |

| 5-n-pentadecylresorcinol | Slows oxidative rancidity in oils and lipid oxidation in cereal products. | Demonstrates the practical antioxidant application of alkylresorcinols. researchgate.net |

Analytical and Methodological Approaches for 5 8,11,14 Pentadecatrienyl Resorcinol Research

Spectroscopic and Chromatographic Characterization

The precise identification and quantification of 5-(8,11,14-pentadecatrienyl)resorcinol from various sources are accomplished through a combination of chromatographic separation and spectroscopic detection methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile compounds. In the context of 5-(8,11,14-pentadecatrienyl)resorcinol research, GC separates the compound from other components in a sample based on its boiling point and interaction with a stationary phase column. Following separation, the mass spectrometer bombards the eluted molecules with electrons, causing them to ionize and fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak helps determine the compound's molecular weight, while the fragmentation pattern provides structural information that aids in its unambiguous identification. nih.gov For related compounds like 5-(8,11-Pentadecadienyl)-1,3-benzenediol, predicted GC-MS spectra are available in databases, offering a reference for researchers to confirm their findings. High-resolution accurate mass (HRAM) GC-MS can further enhance identification by providing the elemental composition of ions from their exact mass. chromatographyonline.com

Table 1: Predicted GC-MS Data for a Related Resorcinol (B1680541) Derivative This table is based on predicted data for a similar compound and serves as a guide for what to expect during the analysis of 5-(8,11,14-pentadecatrienyl)resorcinol.

| Parameter | Value | Reference |

| Compound Name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |

| Ionization Energy | 70 eV | |

| Ionization Mode | Positive | |

| Molecular Formula | C21H32O2 | |

| Monoisotopic Mass | 316.2402 Da |

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of resorcinols from complex mixtures, such as cosmetic formulations or biological extracts. researchgate.netnih.gov The method is particularly suited for non-volatile or thermally unstable compounds like 5-(8,11,14-pentadecatrienyl)resorcinol.

Typically, a reverse-phase (RP) approach is used, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a polar solvent mixture. researchgate.netsielc.com The separation is based on the differential partitioning of the analyte between the two phases. For resorcinol analysis, common mobile phases include mixtures of acetonitrile (B52724) or methanol (B129727) with water, sometimes with an acid like phosphoric or formic acid to improve peak shape. researchgate.netsielc.com Detection is often achieved using a UV detector, as the benzene-1,3-diol structure of resorcinols absorbs ultraviolet light. nih.gov

Table 2: Typical HPLC Parameters for Resorcinol Analysis This table outlines a general method that can be adapted for the analysis of 5-(8,11,14-pentadecatrienyl)resorcinol.

| Parameter | Description | Reference |

| Column | Alltima C18 (5 µm; 4.6 mm × 250 mm) or similar | researchgate.net |

| Mobile Phase | Methanol/Water or Acetonitrile/Water, often with gradient elution | researchgate.netsielc.com |

| Flow Rate | 0.6 - 1.0 mL/min | researchgate.netnih.gov |

| Detector | Diode Array UV-Detector (DAD) | researchgate.net |

| Detection Wavelength | ~280 nm for resorcinol | nih.gov |

| Injection Volume | 20 µL | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 5-(8,11,14-pentadecatrienyl)resorcinol. osu.eduresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing researchers to piece together the molecule's carbon skeleton and the positions of functional groups.

For more complex structures, two-dimensional (2D) NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between protons and carbons, confirming the connectivity of the resorcinol ring to the long pentadecatrienyl side chain. osu.edu Furthermore, NMR is a powerful method for stable isotope tracing. nih.gov By feeding an organism with precursors enriched in stable isotopes (e.g., ¹³C), researchers can track the metabolic pathways leading to the synthesis of 5-(8,11,14-pentadecatrienyl)resorcinol, as the isotopes become incorporated into its structure and can be detected by NMR. nih.govnih.gov

Advanced Mass Spectrometry Techniques (e.g., Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS))

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of producing high-resolution chemical images of a sample's outermost layer (1-2 nm). nih.govnih.gov In this method, a pulsed primary ion beam bombards the sample surface, causing the desorption of secondary ions. carleton.edusurfacesciencewestern.com These ions are then analyzed in a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio with high mass accuracy. surfacesciencewestern.com

The key advantage of ToF-SIMS is its ability to map the lateral distribution of specific molecules, like 5-(8,11,14-pentadecatrienyl)resorcinol, on a surface with sub-micron spatial resolution. surfacesciencewestern.comnist.gov This makes it invaluable for studying the localization of the compound in biological tissues or on material surfaces without the need for chemical labeling. nist.gov The technique offers parallel detection of all ions, providing a comprehensive mass spectrum at every pixel of the image. carleton.edu

Table 3: Capabilities of ToF-SIMS for Compound Analysis

| Capability | Description | Reference |

| High Mass Resolution | Can distinguish between molecules with the same nominal mass (e.g., Si vs. C₂H₄). | carleton.edu |

| High Sensitivity | Detection limits in the parts-per-million (ppm) to parts-per-billion (ppb) range. | nih.gov |

| Surface Imaging | Generates chemical maps with spatial resolution down to <100 nm. | nih.gov |

| Molecular Information | Detects molecular ions and fragments, providing structural information. | nist.gov |

| Depth Profiling | Can analyze the chemical composition as a function of depth into the sample. | carleton.edu |

Molecular and Genomic Approaches

Understanding the biological production of 5-(8,11,14-pentadecatrienyl)resorcinol requires investigating the genes and enzymes involved in its biosynthetic pathway.

Expressed Sequence Tag (EST) Analysis for Gene Discovery

Expressed Sequence Tag (EST) analysis is a genomic approach used to identify genes that are actively expressed in a particular tissue at a specific time. nih.gov To discover genes involved in the biosynthesis of 5-(8,11,14-pentadecatrienyl)resorcinol, researchers can apply this method to the organism that produces it.

The process involves constructing two complementary DNA (cDNA) libraries: one from the organism under conditions of high compound production (a "stressed" or induced state) and another from a control state with low or no production. nih.gov Short, single-pass sequences (ESTs) are generated from many randomly selected clones from each library. By comparing the frequency of specific ESTs between the two libraries, scientists can identify genes that are differentially regulated—specifically, those that are upregulated during the biosynthesis of the target compound. These upregulated genes are strong candidates for encoding the enzymes of the biosynthetic pathway. nih.gov

Table 4: General Workflow for EST-Based Gene Discovery

| Step | Description | Reference |

| 1. RNA Extraction | Isolate messenger RNA (mRNA) from the organism under both control and induced (compound-producing) conditions. | nih.gov |

| 2. cDNA Library Construction | Synthesize complementary DNA (cDNA) from the extracted mRNA for both conditions. | nih.gov |

| 3. EST Sequencing | Perform single-pass sequencing on a large number of random cDNA clones to generate ESTs. | nih.gov |

| 4. Bioinformatic Analysis | Cluster the ESTs and compare their abundance between the two libraries to identify differentially expressed genes. | nih.gov |

| 5. Gene Function Annotation | Use tools like BLAST to compare the sequences of upregulated genes against databases to predict their function. | nih.gov |

Quantitative Real-Time Reverse Transcription-PCR (qRT-PCR) for Gene Expression Studies

Quantitative Real-Time Reverse Transcription-PCR (qRT-PCR) is a cornerstone technique for analyzing gene expression, offering high sensitivity, specificity, and a broad dynamic range for the quantification of messenger RNA (mRNA) transcripts. nih.govgene-quantification.de This method is broadly applied in molecular biology to investigate the expression patterns of specific genes under various conditions or in different tissues, thereby providing clues to their biological functions. nih.gov

In the context of 5-(8,11,14-pentadecatrienyl)resorcinol biosynthesis, qRT-PCR is instrumental in identifying and characterizing the genes involved in its production. The biosynthesis of resorcinolic lipids is carried out by type III polyketide synthases (PKSs), which catalyze the condensation of a fatty acyl-CoA starter unit with several malonyl-CoA extender units. nih.gov Therefore, research efforts focus on quantifying the expression levels of candidate PKS genes and genes involved in the synthesis of the specific pentadecatrienyl fatty acid precursor.

A comprehensive study on the fungus Gibberella zeae illustrates this approach, where researchers functionally characterized a complete set of 15 PKS genes. nih.gov Using reverse transcription-PCR, they analyzed the expression profiles of these genes during various stages of the fungal life cycle, including growth on different substrates and during plant colonization. nih.gov This analysis revealed that the PKS genes had diverse expression patterns, with some being specifically induced under certain conditions, thereby linking them to the production of specific polyketides like the mycotoxin zearalenone (B1683625) and various pigments. nih.gov A similar strategy would be employed to identify the PKS responsible for 5-(8,11,14-pentadecatrienyl)resorcinol synthesis by correlating its production with the expression level of a specific PKS gene.

Table 1: Examples of Polyketide Synthase (PKS) Genes and Their Expression Analysis in Gibberella zeae

| Gene Designation | Putative Function/Product | Summary of Expression Analysis via RT-PCR |

| PKS1 (PGL1) | Perithecial Pigment | Expressed during sexual development (perithecia formation). nih.gov |

| PKS4 (ZEA2) | Zearalenone | Expressed during grain and plant colonization. nih.gov |

| PKS13 (AUR1) | Aurofusarin | Expressed during grain colonization and mycelial growth. nih.gov |

| PKS3 (FUS1) | Fusarin C | Expression detected during growth in planta. nih.gov |

| PKS9 | Unknown | Expression not detected under 18 different conditions tested. nih.gov |

RNA Interference (RNAi) for Gene Function Analysis

RNA interference (RNAi) is a powerful and widely used technique for post-transcriptional gene silencing, enabling researchers to investigate gene function by observing the phenotypic consequences of reduced gene expression. nih.govnih.gov The mechanism involves introducing a double-stranded RNA (dsRNA) molecule that is homologous to the target gene's mRNA. nih.gov This dsRNA is processed by cellular machinery into small interfering RNAs (siRNAs), which guide a protein complex (RISC) to cleave and degrade the target mRNA, effectively "knocking down" the gene's expression. nih.gov

For research on 5-(8,11,14-pentadecatrienyl)resorcinol, RNAi is an invaluable tool for confirming the function of candidate genes identified through methods like qRT-PCR. By specifically silencing a PKS gene suspected of being involved in the synthesis, researchers can measure the corresponding decrease or absence of the final resorcinolic lipid product. This provides direct evidence of the gene's role in the biosynthetic pathway.

A study on cardoon (Cynara cardunculus) demonstrates the efficacy of this approach for manipulating lipid biosynthesis. nih.gov Researchers aimed to modify the fatty acid profile of cardoon calli by silencing the CcFAD2.2 gene, which is involved in converting oleic acid to linoleic acid. They generated transgenic callus lines with an RNAi construct targeting CcFAD2.2. nih.gov The effectiveness of the gene silencing was confirmed using qRT-PCR, which showed a significant reduction in CcFAD2.2 mRNA levels in the RNAi lines (referred to as CcFAD2.2KO) compared to the wild-type controls. nih.gov This targeted gene knockdown successfully altered the fatty acid composition, showcasing how RNAi can be used to functionally analyze and engineer metabolic pathways. nih.gov

Table 2: Example of RNAi-Mediated Gene Silencing Confirmed by qRT-PCR

| Cell Line | Target Gene | Technique Applied | Result |

| Cardoon Wild Type (WT) | CcFAD2.2 | Control | Normal (baseline) gene expression level. nih.gov |

| Cardoon CcFAD2.2KO Lines | CcFAD2.2 | RNA Interference (RNAi) | Significantly reduced relative expression of CcFAD2.2 mRNA. nih.gov |

Computational and Modeling Studies

Molecular Modeling of Enzyme-Substrate Interactions and Structural Basis for Substrate Preferences

Molecular modeling is a computational technique used to visualize and analyze the three-dimensional structures of proteins and their interactions with substrates at an atomic level. This approach is critical for understanding the structural basis of enzyme specificity and catalysis. For polyketide synthases, modeling helps explain how these enzymes can produce an incredible diversity of natural products from a limited set of precursors. nih.gov

Type III PKSs, which are responsible for synthesizing the resorcinol core of 5-(8,11,14-pentadecatrienyl)resorcinol, are homodimeric enzymes that construct polyketide backbones through iterative Claisen condensations. nih.gov Each enzyme possesses a deep active-site cavity that binds a starter acyl-CoA thioester and extender malonyl-CoA units. The size, shape, and amino acid composition of this cavity are the primary determinants of substrate preference and the number of condensation reactions, thus controlling the final structure of the polyketide product. nih.gov

For example, studies on different type III PKSs reveal how subtle structural variations lead to different products. Curcuminoid synthase (CUS) from rice condenses a molecule of p-coumaroyl-CoA with malonyl-CoA to initiate the formation of a diarylheptanoid scaffold. nih.gov In contrast, other PKSs might select different starter units, such as feruloyl-CoA or fatty acyl-CoAs of varying lengths. Molecular modeling and structural analysis of these enzyme-substrate complexes can reveal the key residues that form hydrogen bonds or van der Waals interactions with the substrate, locking it into a specific orientation for catalysis. By understanding these structural subtleties, researchers can predict the function of newly discovered PKS enzymes or even engineer them to accept novel substrates and create new molecules. nih.gov

Table 3: Substrate Specificity in Different Type III Polyketide Synthases

| Enzyme | Organism | Starter Substrate(s) | Extender Substrate | Product Scaffold |

| Chalcone (B49325) Synthase (CHS) | Medicago sativa | p-Coumaroyl-CoA | Malonyl-CoA | C6-C3-C6 (Chalcone) |

| Benzalacetone Synthase (BAS) | Rheum palmatum | p-Coumaroyl-CoA | Malonyl-CoA | C6-C4 (Benzalacetone) |

| Curcuminoid Synthase (CUS) | Oryza sativa | p-Coumaroyl-CoA | Malonyl-CoA | C6-C7-C6 (Diarylheptanoid) nih.gov |

| Diketide-CoA Synthase (DCS) | Curcuma longa | Feruloyl-CoA | Malonyl-CoA | C6-C5 (Feruloyldiketide-CoA) nih.gov |

Structure Activity Relationship Sar Investigations for 5 8,11,14 Pentadecatrienyl Resorcinol and Its Analogs

Influence of Alkyl Side Chain Length and Degree of Unsaturation on Bioactivity

The length and degree of unsaturation of the C-5 alkyl side chain are critical determinants of the biological activity of 5-alkylresorcinols. Research has demonstrated that these structural features significantly influence properties ranging from cytotoxicity and antioxidant capacity to antifungal and enzyme-inhibitory effects.

In terms of antioxidant activity, a "cut-off theory" has been observed, particularly in emulsion systems. In bulk oils, antioxidant activity tends to decrease as the alkyl chain length increases. chemrxiv.orgmdpi.com However, in oil-in-water emulsions, an optimal antioxidant activity is seen at an intermediate alkyl chain length (C21:0), after which the activity decreases. chemrxiv.orgmdpi.com This phenomenon is attributed to the interplay between the intrinsic radical scavenging capacity of the resorcinol (B1680541) headgroup and the physicochemical properties, such as partitioning and orientation at the oil-water interface, which are governed by the alkyl chain. chemrxiv.orgmdpi.com

The antifungal properties of alkylresorcinols are also modulated by the side chain. Studies on Fusarium oxysporum revealed that saturated, longer-chain alkylresorcinols, such as 5-n-nonadecanylresorcinol (C19:0), 5-n-heneicosylresorcinol (C21:0), and 5-n-tricosylresorcinol (C23:0), exhibit the most potent antifungal activity. mdpi.com It is hypothesized that some phytopathogenic fungi can metabolize shorter-chain alkylresorcinols into less toxic forms, making longer chains more effective for sustained activity. mdpi.com

The length of the alkyl side chain is also a crucial factor for the interaction of related phenolic compounds with biological receptors. For instance, in cannabinoids, which share a resorcinol moiety, the alkyl side chain length directly correlates with binding affinity to cannabinoid receptors, with a minimum of three carbons being necessary for binding and maximal activity observed with an eight-carbon chain. nih.gov

Table 1: Influence of Alkyl Side Chain on Bioactivity of 5-Alkylresorcinols This table is interactive. You can sort and filter the data.

| Bioactivity | Chain Length Effect | Degree of Unsaturation Effect | Key Findings |

|---|---|---|---|

| Hemolytic Activity | Inversely proportional | Proportional | Mono- and di-enoic C17 and C19 homologs are most active. d-nb.info |

| Antioxidant Activity (Bulk Oil) | Decreases with increasing length | Not specified | Intrinsic radical scavenging capacity is the dominant factor. chemrxiv.orgmdpi.com |

| Antioxidant Activity (Emulsion) | Optimal at intermediate length (C21:0) | Not specified | A "cut-off effect" is observed due to partitioning phenomena. chemrxiv.orgmdpi.com |

| Antifungal Activity (F. oxysporum) | Increases with length | Saturated chains are more effective | Longer chains (C19:0, C21:0, C23:0) show higher activity. mdpi.com |

| Cytotoxicity (L929 cells) | Quadratic relationship | Not specified | C17:0 homolog was found to be the most cytotoxic. |

Impact of Resorcinol Ring Substitutions on Bioactivity

Modifications to the resorcinol ring, including the introduction of various substituent groups, can significantly alter the biological profile of 5-alkylresorcinols. These substitutions can affect the compound's polarity, acidity, and ability to interact with biological targets.

For example, the introduction of sulfate (B86663) groups to the phenolic hydroxyls of 5-alkylresorcinols has been explored. In a study on schizols, which are 5-alkylresorcinol derivatives from a marine bryozoan, sulfation of the resorcinol ring was shown to influence their properties. nih.gov While the non-sulfated schizols A and B demonstrated higher radical scavenging activity than the Trolox standard in an ABTS assay, the study of their sulfated counterparts (schizols C, D, E, and F) highlights how substitutions can create a diverse family of related natural products. nih.gov The addition of sulfate groups significantly increases the polarity of the molecule, which can impact its membrane permeability and interaction with enzymes and receptors.

In broader studies of phenolic compounds, the nature and position of substituents on the aromatic ring are known to be critical for bioactivity. For instance, in studies of chalcones and diarylpentanoids, substitutions with halogen or amine groups on the aromatic rings have been synthesized and evaluated for their antitumor activity. While not directly on 5-alkylresorcinols, these studies underscore the principle that modifying the electronic and steric properties of the phenolic ring is a key strategy in tuning biological effects.

Table 2: Impact of Resorcinol Ring Substitutions on Bioactivity This table is interactive. You can sort and filter the data.

| Substitution | Effect on Bioactivity | Example Compound(s) | Key Findings |

|---|---|---|---|

| O-Sulfation | Modulates antioxidant activity and polarity | Schizols C, D, E, F | Non-sulfated precursors showed higher radical scavenging in the tested assay. nih.gov |

| Hydroxyl group | Essential for antioxidant activity | All resorcinols | The 1,3-dihydroxy pattern is key for radical scavenging. |

| General Substituents | Can alter electronic and steric properties | Not specified for 5-alkylresorcinols | In related phenolics, substitutions are a key tool to modulate bioactivity. |

Comparative Studies with Related Phenolic Lipids (e.g., Anacardic Acids, Cardanols, Methylcardols)

The bioactivity of 5-(8,11,14-pentadecatrienyl)resorcinol and its analogs is often understood in the context of other naturally occurring phenolic lipids, such as anacardic acids, cardanols, and cardols, which are major constituents of cashew nut shell liquid (CNSL). These compounds share a similar structural template: a phenolic ring attached to a long alkyl or alkenyl chain.

Anacardic acids are structurally similar to 5-alkylresorcinols but are salicylic (B10762653) acid derivatives (possessing a carboxyl group at the C-2 position) rather than resorcinol derivatives. This additional carboxyl group significantly influences their properties. Natural anacardic acids have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, with the triene anacardic acid being significantly more effective than salicylic acid. mdpi.com The bioactivity of anacardic acids is also dependent on the side chain, with an increase in unsaturation leading to higher astringency. chemrxiv.org

Cardanols are monohydric phenols (lacking the hydroxyl group at C-3 compared to resorcinols) and are also found in CNSL. Like anacardic acids and alkylresorcinols, their biological activities, including antioxidant and enzyme-inhibitory effects, are influenced by the nature of the C-3 alkyl side chain. mdpi.comresearchgate.net

Comparative studies on the antioxidant activities of these different classes of phenolic lipids are common. The number and position of hydroxyl groups on the phenolic ring are paramount for free radical scavenging activity. The 1,3-dihydroxy substitution pattern of resorcinols, as found in 5-(8,11,14-pentadecatrienyl)resorcinol, is a well-established motif for antioxidant capacity. Quantitative structure-activity relationship (QSAR) studies on related phenolic compounds like benzoic and cinnamic acids have shown that lipophilicity (related to the alkyl chain) and the ionization state of acidic groups (like the carboxyl group in anacardic acid or the phenolic hydroxyls) are key parameters governing antimicrobial activity. nih.gov

Table 3: Comparative Bioactivity of Related Phenolic Lipids This table is interactive. You can sort and filter the data.

| Compound Class | Core Structure | Key Bioactivities | SAR Notes |

|---|---|---|---|

| 5-Alkylresorcinols | 1,3-Dihydroxybenzene (Resorcinol) | Antioxidant, Antifungal, Cytotoxic | Activity is highly dependent on side chain length and unsaturation. chemrxiv.orgmdpi.com |

| Anacardic Acids | 2-Hydroxybenzoic acid (Salicylic acid) | Antibacterial, Astringent, Enzyme inhibition | Carboxyl group and side chain unsaturation are critical for activity. chemrxiv.orgmdpi.com |

| Cardanols | 3-Alkylphenol | Antioxidant, Enzyme inhibition | The single hydroxyl group still confers antioxidant properties. mdpi.comresearchgate.net |

| Methylcardols | 5-Alkyl-3-methylphenol | Not extensively detailed in search results | Assumed to have modulated activity due to methylation of the resorcinol ring. |

Future Directions and Research Perspectives

Uncharacterized Biosynthetic Enzymes and Pathway Intermediates

The biosynthesis of 5-(8,11,14-pentadecatrienyl)resorcinol is understood to proceed via a type III polyketide synthase (PKS) pathway, utilizing a fatty acyl-CoA starter unit and malonyl-CoA as an extender. researchgate.net However, the precise enzymatic machinery responsible for generating the specific C16:3 (16-carbon with three double bonds) acyl-CoA precursor remains largely uncharacterized. Future research should focus on the identification and functional analysis of the desaturase enzymes that introduce the double bonds at the Δ8, Δ11, and Δ14 positions of the fatty acid chain. It is hypothesized that a sequence of desaturation steps, likely involving specific fatty acid desaturase (FAD) enzymes, is responsible for producing the required polyunsaturated fatty acyl-CoA. youtube.comescholarship.orgnih.govnih.gov

In plants known to produce this compound, such as those from the Anacardiaceae family, transcriptomic and genomic analyses of tissues rich in 5-(8,11,14-pentadecatrienyl)resorcinol could reveal candidate desaturase genes. researchgate.netmdpi.com Subsequent heterologous expression and in vitro assays with potential fatty acid substrates would be necessary to confirm their specific function in the biosynthesis of the C16:3 precursor. The identification of these enzymes would not only complete our understanding of the biosynthetic pathway but also provide valuable tools for metabolic engineering efforts.

Furthermore, the intermediates of this specific biosynthetic route are yet to be definitively identified and characterized. Techniques such as liquid chromatography-mass spectrometry (LC-MS) could be employed to analyze extracts from relevant plant tissues to identify and quantify potential pathway intermediates.

Table 1: Potential Uncharacterized Enzymes and Intermediates in the Biosynthesis of 5-(8,11,14-Pentadecatrienyl)resorcinol

| Component | Description | Proposed Research Approach |

| Δ8, Δ11, Δ14 Desaturases | Enzymes responsible for introducing the three double bonds into the C16 fatty acyl chain. | Transcriptome analysis of producer organisms, heterologous expression and characterization of candidate genes. |

| C16:3-CoA Synthase | The enzyme that activates the C16:3 fatty acid to its CoA ester form for use by the polyketide synthase. | Identification through genomic analysis and functional characterization. |

| Biosynthetic Intermediates | The series of mono- and di-unsaturated C16 fatty acids that are precursors to the final C16:3 fatty acid. | LC-MS-based metabolomic profiling of producer organisms. |

| Alkylresorcinol Synthase (ARS) Specificity | The specific type III PKS that utilizes C16:3-CoA as a starter unit. | Isolation and characterization from producer organisms; substrate specificity assays. |

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

5-(8,11,14-Pentadecatrienyl)resorcinol, also known as cardol triene, has been shown to exhibit several biological activities, including the inhibition of mushroom tyrosinase and schistosomicidal effects. researchgate.netresearchgate.netnih.gov However, a deeper understanding of the molecular mechanisms underlying these activities is required.

Kinetic studies have revealed that cardol triene is an irreversible and competitive inhibitor of mushroom tyrosinase, with two molecules of the inhibitor binding to one molecule of the enzyme. researchgate.netnih.gov Future research should aim to elucidate the precise binding site and the nature of the covalent interaction through techniques such as X-ray crystallography of the enzyme-inhibitor complex. Understanding this interaction at the atomic level could guide the design of novel and more potent tyrosinase inhibitors for applications in food and cosmetics.

The schistosomicidal activity of 5-(8,11,14-pentadecatrienyl)resorcinol has been demonstrated to involve damage to the tegument of Schistosoma mansoni. acs.org However, the specific molecular target within the parasite remains to be definitively identified. Some studies on related phenolic lipids suggest that enzymes such as sirtuins could be potential targets. researchgate.net Further investigation using affinity chromatography with labeled 5-(8,11,14-pentadecatrienyl)resorcinol probes or computational docking studies could help to identify its direct molecular targets within the parasite, paving the way for the development of new anthelmintic drugs.

Chemoenzymatic Synthesis and Engineering Applications for Enhanced Production

The complex structure of 5-(8,11,14-pentadecatrienyl)resorcinol, with its specific pattern of unsaturation, makes its total chemical synthesis challenging. Chemoenzymatic approaches, which combine chemical synthesis with biological catalysis, offer a promising alternative for the efficient and stereoselective production of this compound. aocs.orgnih.govnih.gov

Future research in this area could focus on the development of a chemoenzymatic process that utilizes a chemically synthesized polyunsaturated fatty acid precursor, which is then converted to the final product by a recombinant alkylresorcinol synthase (ARS). This would require the identification and characterization of a suitable ARS that can efficiently utilize the synthetic precursor.

Metabolic engineering of microbial or plant systems also holds significant potential for the enhanced production of 5-(8,11,14-pentadecatrienyl)resorcinol. rsc.orgresearchgate.netebi.ac.uk Once the complete biosynthetic pathway, including the specific desaturases, is elucidated, the corresponding genes could be introduced into a suitable host organism, such as Saccharomyces cerevisiae or Escherichia coli. Optimization of the metabolic flux towards the production of the C16:3-CoA precursor and the expression of the ARS would be critical for achieving high yields.

Table 2: Potential Strategies for Enhanced Production of 5-(8,11,14-Pentadecatrienyl)resorcinol

| Strategy | Description | Key Research Focus |

| Chemoenzymatic Synthesis | Combination of chemical synthesis of the C16:3 fatty acid precursor and enzymatic conversion to the final product using an alkylresorcinol synthase. | Optimization of the chemical synthesis of the precursor; identification and characterization of a suitable ARS. |

| Metabolic Engineering | Introduction of the complete biosynthetic pathway into a heterologous host for de novo production. | Identification and cloning of all necessary biosynthetic genes; optimization of gene expression and metabolic flux. |

| Plant Cell Culture | Cultivation of cells from high-producing plants in bioreactors for controlled production. | Establishment and optimization of cell suspension cultures; elicitation strategies to enhance production. |

Ecological and Agricultural Implications of Biosynthetic Pathway Regulation

Alkylresorcinols are known to play important roles in plant defense as phytoanticipins and allelochemicals. researchgate.netnih.gov The regulation of the biosynthetic pathway of 5-(8,11,14-pentadecatrienyl)resorcinol likely has significant ecological and agricultural implications.

Future research should investigate how the expression of the biosynthetic genes for this specific compound is regulated in response to various biotic and abiotic stresses, such as pathogen attack, herbivory, and drought. This could be achieved through gene expression studies (e.g., qRT-PCR, RNA-seq) in producer plants subjected to different environmental conditions.

The allelopathic potential of 5-(8,11,14-pentadecatrienyl)resorcinol warrants further investigation. Studies comparing the phytotoxic effects of this triene derivative with other saturated and monounsaturated alkylresorcinols could reveal structure-activity relationships and highlight its specific role in plant-plant competition. Understanding these allelopathic interactions could inform the development of novel, natural product-based herbicides or strategies for managing invasive species that produce this compound.

Furthermore, the impact of 5-(8,11,14-pentadecatrienyl)resorcinol on soil microbial communities is an important area for future research. nih.gov As an allelochemical released into the soil, it has the potential to influence the composition and activity of soil microbes, which in turn can affect nutrient cycling and plant health.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 5-(8,11,14-Pentadecatrienyl)resorcinol in biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) with electrochemical detection (LC-EC) or polarographic analyzers for trace-level detection in aqueous solutions. Calibration curves should be constructed using spiked plasma or urine samples, with linear ranges validated (e.g., 0–10 μg/mL, correlation coefficients ≥0.9993) . For complex biological matrices, replicate analyses (≥5 replicates) ensure precision, and recovery rates (87.6–98.3%) should be reported .

Q. How is 5-(8,11,14-Pentadecatrienyl)resorcinol structurally characterized in natural product research?

- Methodology : Confirm structure via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Cross-reference with databases like LMSD for systematic nomenclature (e.g., 5-((8Z,11Z)-pentadeca-8,11,14-trien-1-yl)benzene-1,3-diol) and molecular formulas (C21H30O2, MW 314.22) . Use SMILES encoding for computational modeling or comparisons .

Q. What safety protocols are essential when handling 5-(8,11,14-Pentadecatrienyl)resorcinol in laboratory settings?

- Methodology : Wear protective gloves, clothing, and eye protection. Avoid environmental release; use methyl isobutyl ketone as a removal solvent for spills. Dispose via local hazardous waste regulations .

Advanced Research Questions

Q. What enzymatic pathways modify 5-(8,11,14-Pentadecatrienyl)resorcinol, and how are these pathways studied?

- Methodology : Investigate O-methyltransferase activity using S-adenosyl-L-methionine (SAM) as a methyl donor. Monitor reaction products (e.g., 5-(pentadecatrienyl)resorcinol-3-methyl ether) via LC-MS or polarography. Enzymatic assays should be conducted at pH 4.0 in 0.10 M KNO3 medium to mimic physiological conditions .

Q. How can researchers address discrepancies in recovery rates during extraction from biological samples?

- Methodology : Optimize extraction solvents (e.g., acetonitrile for solubility) and validate methods using spiked samples. For low recovery (<90%), adjust pH or employ solid-phase extraction (SPE). Report variability using coefficient of variation (CV) across replicates .

Q. What strategies enhance the bioactivity of 5-(8,11,14-Pentadecatrienyl)resorcinol derivatives in drug discovery?

- Methodology : Use fragment-based screening to identify pharmacophores (e.g., resorcinol core). Conduct docking studies targeting Hsp90 or other chaperone proteins. Synthesize derivatives with modified alkyl chains (e.g., Z-configuration) to improve binding affinity. Validate leads in vitro (IC50 1–10 μM range) .

Key Research Gaps

- Structural Dynamics : The impact of unsaturated alkyl chain geometry (8Z,11Z,14-trienyl) on membrane permeability remains understudied.

- Metabolic Fate : No data exist on hepatic metabolism or cytochrome P450 interactions.

- Synergistic Effects : Potential interactions with flavonoids (e.g., quercetin) in plant extracts warrant investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.